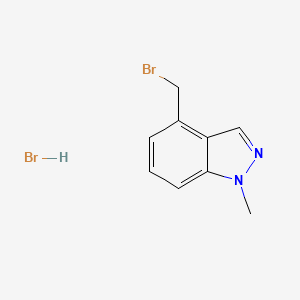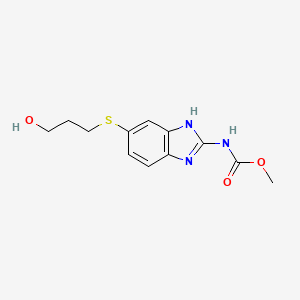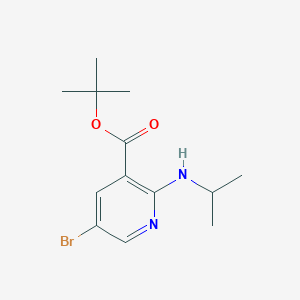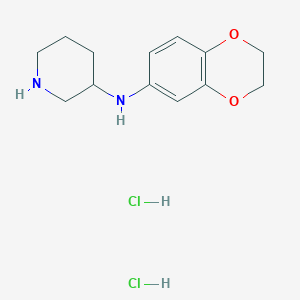
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
Übersicht
Beschreibung
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is particularly interesting due to its bromomethyl group, which makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide typically involves the bromomethylation of 1-methyl-1H-indazole. One common method includes the reaction of 1-methyl-1H-indazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of hydrobromic acid and paraformaldehyde remains a common approach due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form methyl derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Sonogashira couplings, forming various biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include methyl derivatives and alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: It is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophiles such as thiols and amines in proteins and enzymes. This interaction can inhibit enzyme activity or alter receptor function, making it useful in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Bromomethyl)pyridine hydrobromide
- 4-Bromobenzaldehyde
- 4-Bromomethyl coumarins
Uniqueness
4-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is unique due to its indazole core, which imparts distinct electronic and steric properties compared to other bromomethyl compounds. This uniqueness makes it particularly valuable in the synthesis of indazole-based pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-methylindazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-12-9-4-2-3-7(5-10)8(9)6-11-12;/h2-4,6H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMILKLZSOJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone](/img/structure/B1485942.png)
![1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1485943.png)


![N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine](/img/structure/B1485948.png)
![3,6-Diazabicyclo[3.2.2]nonan-2-one hydrochloride](/img/structure/B1485949.png)
![4-Azatricyclo[5.2.2.0~2,6~]undec-8-ylmethanol hydrochloride](/img/structure/B1485951.png)
![4-(7,10-Dichloro-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol](/img/structure/B1485953.png)
![2-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1485954.png)
![2,6-Diazabicyclo[3.2.2]nonan-3-one hydrochloride](/img/structure/B1485955.png)


![6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B1485964.png)
![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanamine hydrochloride](/img/structure/B1485965.png)
